Structural Differentiation from α7 nAChR Modulator DM497 via N-Substitution
The target compound differs from the validated α7 nAChR positive allosteric modulator DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] by replacing the p-tolyl group on the amide nitrogen with a 2-(thiophen-3-yl)ethyl moiety. In a mouse model of oxaliplatin-induced neuropathic pain, DM497 (10 mg/kg) significantly decreased pain response in cold plate tests, while its analog DM490 was inactive and even antagonized DM497's effect at 30 mg/kg [1]. Although no direct data exists for the target compound, this class-level evidence proves that the N-substituent is a critical efficacy switch. The target compound's ethylthiophene side chain introduces a longer, more flexible linker with a second sulfur-containing heterocycle, which is predicted to alter receptor binding kinetics, lipophilicity, and hydrogen-bonding capacity compared to the simple aromatic ring of DM497.
| Evidence Dimension | N-substituent structure vs. in vivo antinociceptive activity in neuropathic pain model |
|---|---|
| Target Compound Data | 2-(thiophen-3-yl)ethyl group on amide nitrogen (no direct activity data available) |
| Comparator Or Baseline | DM497: p-tolyl group on amide nitrogen. DM490: N-methyl-N-(p-tolyl) group. DM497 active at 10 mg/kg; DM490 inactive, inhibits DM497 at 30 mg/kg. |
| Quantified Difference | Structural difference; functional outcome for target compound is unknown but predicted to diverge from DM497 based on observed N-substitution sensitivity. |
| Conditions | Mouse cold plate test; oxaliplatin-induced neuropathic pain model. |
Why This Matters
For procurement, this demonstrates that the target compound is not a 'me-too' molecule but an unexplored entity where the unique N-substitution could lead to a distinct pharmacological or material profile, justifying its selection for novel discovery programs.
- [1] Arias, H. R., Tae, H.-S., Micheli, L., Yousuf, A., Manetti, D., Romanelli, M. N., Ghelardini, C., Adams, D. J., & Di Cesare Mannelli, L. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesthesia & Analgesia, 136(3), 691-701. View Source
